SBP-0636457
Description
1H NMR Data
LCMS Analysis
- Mass-to-Charge Ratio (m/z) : 457.2 [M+H]⁺, consistent with the molecular weight of 456.58.
- Purity : >98% (HPLC), with retention time matching reference standards.
Crystallographic Data and Conformational Analysis
While direct X-ray crystallographic data for this compound remains limited, its conformational stability is inferred from molecular dynamics simulations and analogs with resolved structures . For example:
- Smac mimetics like this compound adopt a β-hairpin conformation when bound to BIR3 domains of IAP proteins, as shown in co-crystal structures of related compounds (e.g., AVPI motif in PDB 4J46).
- Key interactions include hydrogen bonding between the carboxamide group and conserved residues (e.g., Trp323 in XIAP).
Properties
CAS No. |
1422180-49-1 |
|---|---|
Molecular Formula |
C25H36N4O4 |
Molecular Weight |
456.59 |
IUPAC Name |
(4S,7S,9aS)-8,8-Dimethyl-4-((S)-2-(methylamino)propanamido)-5-oxo-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)octahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1 |
InChI Key |
PBGOFGSVVXGJCA-KDJJVYBXSA-N |
SMILES |
O=C([C@@H]1C(C)(C)C[C@](N21)([H])OCC[C@H](NC([C@@H](NC)C)=O)C2=O)N[C@@H]3CCCC4=C3C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SBP-0636457; SBP0636457; SBP 0636457 |
Origin of Product |
United States |
Chemical Reactions Analysis
Mechanism of Action and Primary Chemical Interactions
SBP-0636457 binds to the baculovirus IAP repeat (BIR) domains of IAPs, such as XIAP and cIAP1/2, with a dissociation constant (K<sub>i</sub>) of 0.27 μM . This binding displaces Smac/DIABLO from IAPs, reactivating caspase-dependent apoptosis and promoting necroptosis under apoptosis-blocked conditions .
Key Reactions:
| Reaction Component | Interaction | Outcome |
|---|---|---|
| IAP Proteins | BIR domain binding by this compound | Inhibition of caspase suppression |
| Caspase-8 | Reactivation via IAP degradation | Initiation of apoptotic signaling |
| RIPK1/MLKL | Phosphorylation cascade activation | Necroptosis induction |
Cooperative Effects with Doxorubicin (Dox)
In breast cancer (BC) cells, this compound synergizes with Dox to bypass apoptosis resistance by shifting cell death to necroptosis .
Experimental Findings:
-
Cell Death Mechanism :
-
TNFα Synergy : Combined treatment upregulated TNFα expression by 2.8-fold , essential for necroptosis via TNFR1 signaling .
Role of TNFα and NF-κB Pathways
This compound/Dox cotreatment activates both canonical and noncanonical NF-κB pathways, driving TNFα production:
Pathway Contributions:
| Pathway | Key Molecules | Effect on TNFα |
|---|---|---|
| Canonical NF-κB | IκBα degradation, p65/p50 nuclear translocation | Direct transcriptional upregulation |
| Noncanonical NF-κB | NIK stabilization, p52/RelB activation | Enhanced TNFα mRNA stability |
Necroptosis Induction:
Synergistic TNFα Upregulation:
Therapeutic Implications
The this compound/Dox combination represents a promising strategy to overcome apoptosis resistance in breast cancer. Future research should explore its efficacy in triple-negative BC and synergy with immune checkpoint inhibitors .
For mechanistic details, see the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and NF-κB pathways highlighted in .
Comparison with Similar Compounds
Key Properties:
| Parameter | Value |
|---|---|
| CAS Number | 1422180-49-1 |
| Molecular Weight | 456.58 g/mol |
| Chemical Formula | C25H36N4O4 |
| Purity | 98.42% |
| Mechanism | IAP antagonism, SMAC mimetic |
| Applications | Solid tumors, hematologic cancers |
In preclinical studies, SBP-0636457 demonstrated synergy with doxorubicin in inducing necroptosis in breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-453, Hs578T) under apoptosis-blocked conditions . Notably, it lacks cytotoxicity at concentrations up to 20 μM in breast cancer models (BT474, BT549, MCF7), suggesting a targeted mechanism .
Comparison with Similar Compounds
Structural and Functional Analogs
The following table compares this compound with structurally or functionally related SMAC mimetics and IAP antagonists:
Mechanistic Differentiation
- This compound vs. Birinapant: this compound is monovalent, while birinapant is bivalent, enabling stronger binding to IAPs. However, this compound uniquely induces necroptosis via TNF-α/RIPK1/MLKL upregulation in combination therapies . Birinapant has higher potency (IC50 = 66 nM for cIAP1) but lacks this compound's necroptosis-specific synergy with doxorubicin .
- This compound vs. LBW242: LBW242 is orally bioavailable, whereas this compound’s pharmacokinetic data remain undisclosed.
This compound vs. SM-433 :
Research Findings and Clinical Implications
Synergistic Effects with Chemotherapy
This compound’s combination with doxorubicin in breast cancer models led to:
Preparation Methods
Condensation Reactions for Pyrrolidine-Based Cores
A common approach involves condensing glutarimide subunits with aromatic anhydrides. For example, 3-fluorophthalic anhydride (4) reacts with 3-aminopiperidine-2,6-dione under reflux with sodium acetate in acetic acid to yield 4-fluorothalidomide (5) in 57–76% yields. Analogous methods could apply to this compound’s core if it incorporates a fluorinated aromatic system.
Optimization Insights :
Bromination and Amination for Functionalization
Radical bromination using N-bromosuccinimide (NBS) and AIBN in methyl acetate achieves high yields (88–98%) for intermediates like 4-bromo-3-nitrobenzoic acid. Subsequent Buchwald-Hartwig amination with piperazine derivatives introduces nitrogen-based linkers critical for IAP binding. For this compound, similar steps may install its reported sulfonamide group.
Table 1: Bromination and Amination Yields in Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Bromination | NBS, AIBN, methyl acetate, 80°C | 88–98 | |
| Buchwald-Hartwig | Pd catalyst, piperazine, 110°C | 21–87 |
Linker Attachment and Final Derivatization
Ether and Amide Bond Formation
4-Hydroxythalidomide derivatives undergo Mitsunobu reactions with hydroxyl-terminated linkers (27–41% yields) or alkylation with bromo/iodo linkers (32–76%). For this compound, sulfonamide linkers may be introduced via sulfonyl chloride intermediates under basic conditions.
Case Study :
Protecting Group Strategies
tert-Butyl and benzyl esters are commonly used to protect carboxylic acids during synthesis. For example, tert-butyl bromoacetate alkylates 4-hydroxythalidomide, followed by deprotection with formic acid to yield spacer-equipped intermediates (41–78% over two steps). Such methods could facilitate this compound’s sulfonamide side chain installation.
Patent-Based Methodologies for Related Compounds
While no direct patents for this compound are available, the synthesis of ACT-064992 (a structurally related intermediate) involves propylcarbamic sulfonamide formation via sequential amidation and sulfonation. Key steps include:
-
Sulfonylation of amines with sulfonyl chlorides.
-
Purification via recrystallization from ethanol/water mixtures.
Adaptation Potential :
-
Using 2-nitrobenzenesulfonyl chloride instead of toluenesulfonyl chloride may align with this compound’s reported structure.
Challenges and Optimization Opportunities
Byproduct Mitigation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
